3-(1-Allyl-1h-imidazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Allyl-1h-imidazol-2-yl)aniline is a compound that features an imidazole ring substituted with an allyl group and an aniline moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Allyl-1h-imidazol-2-yl)aniline can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which utilizes glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones or via the Marckwald synthesis and amino nitrile routes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-(1-Allyl-1h-imidazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.
Major Products
The major products formed from these reactions include substituted imidazoles, imidazolines, and various functionalized derivatives that retain the core imidazole structure .
Scientific Research Applications
3-(1-Allyl-1h-imidazol-2-yl)aniline has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(1-Allyl-1h-imidazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function . Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, further modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 1-Allyl-3-methylimidazolium chloride
- 2-(1H-Imidazol-1-yl)aniline hydrochloride
- (E)-1-(1-Allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one
Uniqueness
3-(1-Allyl-1h-imidazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(1-prop-2-enylimidazol-2-yl)aniline |
InChI |
InChI=1S/C12H13N3/c1-2-7-15-8-6-14-12(15)10-4-3-5-11(13)9-10/h2-6,8-9H,1,7,13H2 |
InChI Key |
XDNVPMVTVNWOKP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=CN=C1C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.